molecular formula C20H20ClFN4O2S B2805656 5-((2-chloro-6-fluorobenzyl)thio)-7-cyclopentyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 893911-79-0

5-((2-chloro-6-fluorobenzyl)thio)-7-cyclopentyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2805656
CAS RN: 893911-79-0
M. Wt: 434.91
InChI Key: XCPMYSVNGBQUKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-((2-chloro-6-fluorobenzyl)thio)-7-cyclopentyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure in many biological compounds . The compound contains a pyrimidine ring substituted with various functional groups, including a 2-chloro-6-fluorobenzyl group, a thio group, a cyclopentyl group, and two methyl groups .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The pyrimidine ring forms the core structure, with the various substituents attached at different positions. The exact molecular structure would require more specific information or computational modeling to determine .

Scientific Research Applications

Fluorinated Pyrimidines in Cancer Treatment

Fluorinated pyrimidines, like the mentioned compound, have been extensively studied for their applications in cancer treatment. These compounds, including 5-Fluorouracil (5-FU), are critical in treating various cancers due to their ability to perturb nucleic acid structure and dynamics. They inhibit key enzymes like thymidylate synthase, tRNA methyltransferase, and DNA topoisomerase 1, showcasing their potential in personalized medicine and cancer treatment (Gmeiner, 2020).

Synthetic Pathways and Pharmaceutical Applications

The structural complexity of pyranopyrimidine cores, a structural element in compounds like the one , is a focus in medicinal chemistry. These structures serve as precursors in pharmaceuticals, and their synthesis involves multiple pathways, utilizing various catalysts. The hybrid catalysts used in these syntheses have been extensively reviewed, highlighting their crucial role in developing potential lead molecules (Parmar, Vala, & Patel, 2023).

Pyrimidoquinolines and Related Compounds

Pyrimidoquinolines and their thio analogues, sharing structural features with the mentioned compound, have significant therapeutic importance. Their synthesis from barbituric acids and their potential in creating biologically active molecules have been described, emphasizing the diversity and potential of pyrimidine-based structures in medicinal applications (Nandha kumar, Suresh, Mythili, & Mohan, 2001).

Mechanistic Insights into Pyrimidine Analogues

The incorporation of fluorine into pyrimidine nucleotide analogues, as in the specified compound, significantly alters their antiviral and toxicity profiles. Understanding the mechanistic consequences of such modifications on enzymes like HIV-1 reverse transcriptase provides insights into the potency and selectivity of these compounds as antiviral agents (Ray, Schinazi, Murakami, Basavapathruni, Shi, Zorca, Chu, & Anderson, 2003).

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis process, and investigating its mechanism of action. Given the diverse biological activities exhibited by pyrimidine derivatives, this compound could be a promising candidate for further study in medicinal chemistry .

properties

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-7-cyclopentyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClFN4O2S/c1-25-17-15(19(27)26(2)20(25)28)18(24-16(23-17)11-6-3-4-7-11)29-10-12-13(21)8-5-9-14(12)22/h5,8-9,11H,3-4,6-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPMYSVNGBQUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3CCCC3)SCC4=C(C=CC=C4Cl)F)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.